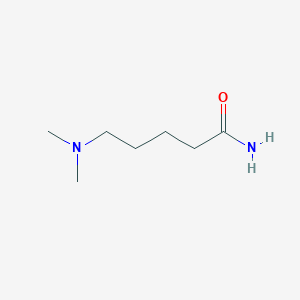

5-Dimethylaminopentanamide

Description

BenchChem offers high-quality 5-Dimethylaminopentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Dimethylaminopentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

5-(dimethylamino)pentanamide |

InChI |

InChI=1S/C7H16N2O/c1-9(2)6-4-3-5-7(8)10/h3-6H2,1-2H3,(H2,8,10) |

InChI Key |

XVRUJWWPBQJJMF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

5-Dimethylaminopentanamide chemical structure and properties

Executive Summary & Chemical Identity[1][2]

5-(Dimethylamino)pentanamide is a specialized bifunctional aliphatic intermediate characterized by a linear five-carbon chain terminating in a primary amide group at the C1 position and a tertiary dimethylamine group at the C5 position.

Unlike its isomer N,N-dimethylvaleramide (a common solvent), this compound is primarily utilized as a building block in the synthesis of anion-exchange resins, pharmaceutical linkers, and functionalized polymers. Its dual functionality—combining a nucleophilic tertiary amine with a neutral, hydrolyzable amide—makes it a versatile precursor for quaternary ammonium salts and zwitterionic compounds.

Chemical Nomenclature & Identification[1][3]

| Property | Detail |

| Systematic Name | 5-(Dimethylamino)pentanamide |

| Synonyms | 5-(Dimethylamino)valeramide; |

| Molecular Formula | |

| Molecular Weight | 158.24 g/mol |

| SMILES | CN(C)CCCCC(N)=O |

| Structural Class | Amino-amide; Valeric acid derivative |

Structural Isomerism: A Critical Distinction

Researchers frequently confuse 5-(dimethylamino)pentanamide with its structural isomers. It is imperative to distinguish the position of the methyl groups.

Figure 1: Structural differentiation between the target compound and common nomenclature confusions.

Physicochemical Properties[1][3][5][8][9]

The following data aggregates experimental values from patent literature and predictive models using group contribution methods (GCM).

| Property | Value | Source/Method |

| Physical State | Colorless Solid | Experimental [1] |

| Melting Point | 86 – 87 °C | Experimental [1] |

| Boiling Point | ~285 °C (Predicted) | ACD/Labs |

| Solubility | Soluble in Ethanol, DCM, Dilute HCl; Sparingly soluble in non-polar alkanes | Experimental Observation |

| pKa (Amine) | 10.2 ± 0.3 | Predicted (Base strength) |

| pKa (Amide) | ~15-16 | Predicted (Very weak acid) |

| LogP | 0.24 | Predicted (Amphiphilic) |

Technical Insight: The melting point of 86-87°C indicates a crystalline lattice stabilized by hydrogen bonding between the primary amide protons and the carbonyl oxygen or the tertiary amine nitrogen. This contrasts sharply with the liquid state of N,N-dimethylvaleramide, which lacks hydrogen bond donors.

Synthesis Protocol

The most robust synthesis route involves the nucleophilic substitution of 5-bromopentanamide with dimethylamine. This method is preferred over direct amidation of 5-dimethylaminovaleric acid due to the difficulty in preventing polymerization (lactamization) during thermal dehydration.

Reaction Scheme

Figure 2: Synthetic pathway via nucleophilic substitution of

Detailed Experimental Procedure

Based on methodologies adapted from US Patent 4,933,374 [1].

Reagents:

-

5-Bromopentanamide (10.0 g, 56 mmol)

-

Dimethylamine (33% solution in ethanol, excess)[1]

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

Step-by-Step Protocol:

-

Solubilization: Dissolve 5-bromopentanamide in ethanol (50 mL) in a round-bottom flask.

-

Amination: Add dimethylamine solution (20 mL, ~4 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 3 hours. To ensure completion, add a second portion of dimethylamine (10 mL) and stir for an additional 18 hours.

-

Mechanism:[2] The dimethylamine acts as the nucleophile, displacing the bromine atom via an

mechanism. The excess amine scavenges the generated HBr.

-

-

Evaporation: Concentrate the reaction mixture under reduced pressure to yield an oily residue.

-

Acid-Base Workup (Critical Step):

-

Dissolve the oil in dilute HCl (pH ~2).[1] This protonates the product, keeping it in the aqueous phase while non-basic impurities (unreacted amide) remain organic.

-

Wash the aqueous layer twice with DCM (discard organic washings).

-

Basify the aqueous layer with NaOH to pH >11. This deprotonates the amine, rendering the product neutral and lipophilic.

-

Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with DCM (5 x 30 mL).

-

-

Isolation: Dry the combined organic extracts over anhydrous

or -

Result: The product crystallizes as a colorless solid (mp 86-87°C).

Reactivity & Applications

Precursor for Anion Exchange Resins

The primary industrial application of 5-(dimethylamino)pentanamide is as a functionalizing agent for polystyrene resins.

-

Mechanism: The tertiary amine attacks chloromethylated polystyrene (Merrifield resin) to form a quaternary ammonium salt.

-

Utility: This creates a spacer arm (5 carbons) between the polymer backbone and the cationic charge, which improves the kinetics of bile acid sequestration in cholesterol-lowering therapies [1].

Pharmaceutical Linker Chemistry

In drug discovery, the 5-carbon chain serves as an optimal "linker" length (approx. 6-7 Å) for:

-

HDAC Inhibitors: Connecting a zinc-binding group (hydroxamic acid) to a surface recognition cap group.

-

PROTACs: Linking an E3 ligase ligand to a target protein ligand. The terminal amide can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing orthogonal handle points.

Hydrolysis to 5-(Dimethylamino)valeric Acid

This hydrolysis yields the N,N-dimethylated analog of GABA (gamma-aminobutyric acid) homolog 5-AVA, which is of interest in neuropharmacology research.Safety & Handling

While specific toxicological data for this exact intermediate is limited, standard safety protocols for aliphatic amino-amides apply.

-

Hazards: Likely an irritant to eyes, skin, and respiratory tract. The tertiary amine moiety suggests potential for sensitization.

-

Storage: Hygroscopic. Store in a desiccator under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or carbonate formation.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

Polymer Synthesis: Gani, M. M., et al. (1990). Polystyrene anion exchange polymers. U.S. Patent No. 4,933,374. Washington, DC: U.S. Patent and Trademark Office.

-

Structural Data Verification: National Institute of Standards and Technology (NIST).[3] N,N-Dimethylvaleramide (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[3]

-

General Synthesis of Amino-Amides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Gabriel Synthesis and Amine Alkylation protocols).

Sources

An In-depth Technical Guide to N,N-Dimethylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical synthesis and pharmaceutical development, precision in identifying and understanding molecular entities is paramount. This guide provides a comprehensive technical overview of N,N-Dimethylpentanamide, a compound of interest for various chemical applications. While the initial query for "5-Dimethylaminopentanamide" did not yield a specific well-documented compound, the closely related and structurally significant N,N-Dimethylpentanamide is a compound with established properties and applications. This document will delve into its chemical identity, properties, synthesis, and potential applications, with a brief discussion on related isomers to provide a complete context.

Core Identification: N,N-Dimethylpentanamide

CAS Number: 6225-06-5[1][2][3]

Synonyms:

The nomenclature "N,N-Dimethylpentanamide" specifies a five-carbon chain (pentane) with an amide functional group where the nitrogen atom is substituted with two methyl groups.

Physicochemical Properties

A clear understanding of the physicochemical properties of N,N-Dimethylpentanamide is essential for its handling, application, and the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C7H15NO | [1][2][4] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 141 °C (at 100 Torr) | [3] |

| Melting Point | -51 °C | [3] |

| Flash Point | 73.6 °C | [3] |

| Density | 0.87 g/cm³ | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Refractive Index | 1.4420 (at 25°C) | [3] |

Synthesis of N,N-Dimethylpentanamide

The synthesis of N,N-dimethylamides can be achieved through various established organic chemistry methodologies. A common and illustrative method involves the acylation of dimethylamine with a pentanoyl derivative.

Illustrative Synthetic Pathway: Acylation of Dimethylamine

A prevalent method for forming amides is the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with an amine. In the case of N,N-Dimethylpentanamide, pentanoyl chloride can be reacted with dimethylamine.

Reaction:

Pentanoyl Chloride + Dimethylamine → N,N-Dimethylpentanamide + Dimethylamine Hydrochloride

Step-by-Step Laboratory Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and cooled in an ice bath.

-

Addition of Acyl Chloride: Pentanoyl chloride is dissolved in the same solvent and added dropwise to the cooled dimethylamine solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

Workup: Upon completion, the reaction mixture is washed with water to remove the dimethylamine hydrochloride salt. The organic layer is then washed with a mild acid (e.g., dilute HCl) to remove any unreacted dimethylamine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted pentanoyl chloride.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude N,N-Dimethylpentanamide can be further purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N-Dimethylpentanamide.

Applications in Research and Development

N,N-disubstituted amides like N,N-Dimethylpentanamide serve as important intermediates and building blocks in organic synthesis. Their utility stems from the stability of the amide bond and the ability of the dimethylamino group to influence the molecule's properties.

-

Chemical Synthesis: It can be used as a non-protic polar solvent for various chemical reactions. Furthermore, it serves as a precursor in the synthesis of more complex molecules where the pentanamide moiety is a required structural feature.

-

Pharmaceutical and Agrochemical Intermediate: While direct applications in blockbuster drugs are not prominently documented, compounds with similar structures are integral to medicinal chemistry. The dimethylamide group can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[5] Derivatives of amides are explored for a wide range of biological activities.

Structural Isomers and Related Compounds

As initially noted, the query "5-Dimethylaminopentanamide" suggests an isomer where the dimethylamino group is at the terminal end of the carbon chain (position 5). While less common, the synthesis of such a compound is chemically feasible.

-

5-(Dimethylamino)pentanoic acid: This related compound, with a carboxylic acid instead of an amide, is commercially available as its hydrochloride salt (CAS Number 25726-28-7).[6] This acid could serve as a direct precursor to 5-Dimethylaminopentanamide through amidation reactions.

-

Methyl 5-(dimethylamino)pentanoate: The methyl ester of the aforementioned acid (CAS Number 85806-13-9) is also a known compound.[7][8]

The existence of these related structures indicates that the synthesis of "5-Dimethylaminopentanamide" is plausible, likely starting from 5-aminopentanoic acid, followed by N-methylation of the amino group and subsequent amidation of the carboxylic acid.

Safety and Handling

Proper handling of N,N-Dimethylpentanamide is crucial in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) for detailed information.

| Hazard Category | Precautionary Statement |

| Eye Contact | May cause irritation. Wear appropriate eye protection. |

| Skin Contact | May cause irritation. Wear protective gloves and clothing. |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. |

| Inhalation | Avoid breathing vapors or mists. Use in a well-ventilated area. |

Conclusion

N,N-Dimethylpentanamide (CAS 6225-06-5) is a well-defined chemical entity with established properties and potential applications as a solvent and synthetic intermediate. While the term "5-Dimethylaminopentanamide" is not a standard identifier for a widely documented compound, the analysis of related structures provides a clear pathway for its potential synthesis and highlights the importance of precise chemical nomenclature. This guide serves as a foundational resource for researchers and professionals, enabling a deeper understanding of this class of compounds and their role in chemical and pharmaceutical sciences.

References

-

PubChem. N,N-dimethyl-5-(methylamino)pentanamide. [Link]

-

PubChem. Methyl 5-(dimethylamino)pentanoate. [Link]

-

GSRS. N,N-DIMETHYLPENTANAMIDE. [Link]

-

PMC. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

PubChem. 5-(dimethylamino)-N,N-dimethylhexanamide. [Link]

-

Pharmaffiliates. CAS No : 6225-06-5 | Chemical Name : N,N-Dimethylpentanamide. [Link]

-

PubChem. 5-(Dimethylamino)amylamine. [Link]

-

LookChem. N,N-Dimethylpentanamide. [Link]

-

PubChem. Aminopentamide. [Link]

-

Lab Supplies. 5-(Dimethylamino)pentanoic acid hydrochloride, min 95%, 100 mg. [Link]

- Google Patents. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.

-

ChemSynthesis. N,N-dimethyl-3,5-dioxo-5-phenylpentanamide. [Link]

-

eScholarship. UNIVERSITY OF CALIFORNIA, IRVINE. [Link]

Sources

- 1. CAS 6225-06-5: N,N-Dimethylpentanamide | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N,N-Dimethylpentanamide|lookchem [lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Methyl 5-(dimethylamino)pentanoate | C8H17NO2 | CID 86060296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Dimethylaminopentanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point and physical state of 5-Dimethylaminopentanamide, a molecule of interest in pharmaceutical research and development. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and fundamental principles of physical organic chemistry to provide a robust estimation of its properties. Furthermore, this guide outlines detailed experimental protocols for the empirical determination of its melting point and physical state, ensuring a self-validating system for researchers. The causality behind experimental choices and the interpretation of data are explained to provide actionable insights for drug development professionals.

Introduction: The Significance of Physicochemical Properties in Drug Development

The melting point and physical state of an active pharmaceutical ingredient (API) are critical parameters that influence every stage of the drug development lifecycle, from formulation and manufacturing to bioavailability and stability. A thorough understanding of these fundamental properties is paramount for ensuring the development of a safe, effective, and manufacturable drug product. 5-Dimethylaminopentanamide, a molecule featuring both a tertiary amide and a tertiary amine, presents an interesting case study in the prediction and determination of these key characteristics. This guide will delve into the theoretical underpinnings that govern its physical properties and provide practical methodologies for their experimental verification.

Theoretical Analysis: Predicting the Physical State and Melting Point

The Role of Intermolecular Forces in Amides

The physical properties of amides are primarily dictated by the strength of their intermolecular interactions. Key forces at play include:

-

Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors and acceptors, leading to strong intermolecular networks and consequently, higher melting and boiling points.[1][2][3] Most simple amides are solids at room temperature due to this effect.[2]

-

Dipole-Dipole Interactions: The carbonyl group in the amide functionality creates a significant dipole moment, leading to strong dipole-dipole attractions.

-

Van der Waals Forces: These dispersion forces increase with molecular size and surface area.

5-Dimethylaminopentanamide is a tertiary amide, meaning it lacks a hydrogen atom on the amide nitrogen. Therefore, it cannot act as a hydrogen bond donor, which significantly reduces the strength of its intermolecular forces compared to primary or secondary amides of similar molecular weight.[1][2]

Comparative Analysis with Structurally Related Compounds

To build a predictive model for the physical properties of 5-Dimethylaminopentanamide, we can analyze the known properties of similar molecules.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State at Room Temp. |

| N,N-Dimethylpentanamide | CH₃(CH₂)₃CON(CH₃)₂ | 129.20 | -51[4] | Liquid[4] |

| Pentanamide | CH₃(CH₂)₃CONH₂ | 101.15 | 106[5][6] | Solid[6] |

| 5-Aminopentanamide | H₂N(CH₂)₄CONH₂ | 116.16 | Not Available | Solid[7] |

| 5-(Dimethylamino)pentanoic acid hydrochloride | (CH₃)₂N(CH₂)₄COOH·HCl | 181.66 | Not Available | Solid[8] |

Data sourced from referenced materials.

Analysis of the Data:

-

N,N-Dimethylpentanamide , which is structurally very similar to our target molecule but lacks the terminal dimethylamino group, is a liquid with a very low melting point of -51 °C.[4] This is a strong indicator that 5-Dimethylaminopentanamide is also likely to be a liquid at room temperature.

-

In contrast, Pentanamide , a primary amide, is a solid with a high melting point of 106 °C, highlighting the significant contribution of hydrogen bonding.[5][6]

-

5-Aminopentanamide , a primary amide with a terminal primary amine, is also a solid.[7] The presence of two hydrogen-bonding groups likely results in a high melting point.

-

The hydrochloride salt of the corresponding carboxylic acid, 5-(Dimethylamino)pentanoic acid hydrochloride , exists as a solid, which is expected for ionic compounds.[8]

Prediction for 5-Dimethylaminopentanamide:

Based on this comparative analysis, 5-Dimethylaminopentanamide is predicted to be a liquid at room temperature. Its melting point is expected to be low, likely below 0 °C, similar to N,N-Dimethylpentanamide. The presence of the terminal tertiary dimethylamino group will slightly increase the molecular weight and introduce an additional polar site, which might slightly raise the melting and boiling points compared to N,N-Dimethylpentanamide, but not enough to make it a solid at room temperature.

Experimental Determination of Melting Point and Physical State

To empirically validate the predicted properties, the following experimental protocols are recommended.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for determining the physical state and melting point.

Step-by-Step Experimental Protocols

Protocol 1: Visual Inspection

-

Objective: To determine the physical state at ambient temperature.

-

Procedure:

-

Place a small, pure sample of 5-Dimethylaminopentanamide in a clear, sealed container (e.g., a vial).

-

Observe the sample at a controlled room temperature (e.g., 20-25 °C).

-

Record whether the substance is a solid (crystalline or amorphous) or a liquid (noting its viscosity).

-

Protocol 2: Capillary Melting Point Determination (for solids)

-

Objective: To determine the melting range of a solid sample.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Procedure:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Protocol 3: Differential Scanning Calorimetry (DSC)

-

Objective: To obtain a precise melting point and investigate other thermal events.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan to seal it. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Causality and Trustworthiness in Experimental Design

-

Why Use Multiple Methods? Relying on a single method for melting point determination can be misleading. The capillary method provides a visual melting range, which can indicate the presence of impurities (a broader range suggests lower purity). DSC provides a more quantitative measure of the melting point and can also detect other phase transitions, such as glass transitions, which are important for amorphous solids. The concordance of data from both methods enhances the trustworthiness of the results.

-

Importance of a Slow Heating Rate: Near the melting point, a slow heating rate (1-2 °C/min) in the capillary method is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.

-

Inert Atmosphere in DSC: Using an inert atmosphere (e.g., nitrogen) during DSC analysis prevents oxidative degradation of the sample at elevated temperatures, which could interfere with the melting endotherm.

Conclusion and Implications for Drug Development

Based on a thorough analysis of structurally related compounds and the principles of intermolecular forces, 5-Dimethylaminopentanamide is predicted to be a liquid at room temperature with a low melting point. This has significant implications for its development as a potential pharmaceutical agent:

-

Formulation: A liquid API may necessitate formulation as a solution, emulsion, or softgel capsule, which differs significantly from solid dosage form development.

-

Handling and Manufacturing: Liquid APIs may require specialized handling and processing equipment compared to solid powders.

-

Purification: Purification of a low-melting solid or a liquid is typically achieved through distillation or chromatography rather than crystallization.

The experimental protocols outlined in this guide provide a clear and reliable path for the empirical determination of these critical physicochemical properties, enabling researchers and drug development professionals to make informed decisions and mitigate risks in their development programs.

References

-

CAS Common Chemistry. N,N-Dimethylpentanamide. [Link]

-

Chemistry LibreTexts. Physical Properties of Amides. [Link]

-

PubChem. 5-Aminopentanamide. [Link]

-

Stenutz. pentanamide. [Link]

-

YouTube. 3B 6.16 Physical Properties of Amides. [Link]

-

Anderson, L. C. Chem 501 Inquiry Project - Amides. [Link]

-

Organic Chemistry. Amides. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pentanamide [stenutz.eu]

- 6. Pentanamide | 626-97-1 [chemicalbook.com]

- 7. 5-Aminopentanamide | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(Dimethylamino)pentanoic acid hydrochloride | 25726-28-7 [sigmaaldrich.com]

Comprehensive Safety Profiling and SDS Architecture for Dimethylamino Pentanamide Derivatives

Topic: Risk Assessment and SDS Engineering for Dimethylamino Pentanamide Derivatives Content Type: Technical Whitepaper / Operational Guide Audience: Drug Discovery Scientists, chemical Safety Officers, and Process Chemists.

Abstract

Dimethylamino pentanamide derivatives represent a chemical class often utilized as pharmaceutical intermediates, solubility enhancers, or functional linkers in drug discovery. Structurally, they combine a lipophilic pentyl chain, a stable amide linkage, and a basic dimethylamino moiety. This hybrid structure presents a "Dual Hazard" profile: the potential for local corrosivity (driven by the tertiary amine) and systemic toxicity (driven by the amide's metabolic similarity to solvents like N,N-Dimethylacetamide). This guide provides a scientifically grounded framework for authoring a Safety Data Sheet (SDS) for these derivatives where experimental data may be sparse.

Part 1: Structural Hazard Analysis (In Silico & Analog Logic)

Before handling a novel derivative, one must establish a toxicity baseline using Structure-Activity Relationships (SAR). For dimethylamino pentanamide derivatives, the hazard profile is triangulated from three structural components.

The "Dual Hazard" Hypothesis

| Structural Component | Associated Hazard Class (GHS) | Mechanistic Rationale |

| Dimethylamino Group ($ -N(CH_3)_2 $) | Skin Corr.[1] 1B / Eye Dam. 1 | High basicity (pKa ~9-10) leads to saponification of membrane lipids and protein denaturation upon contact. |

| Pentanamide Core ($ -C(O)NH- $) | Repr. 1B / STOT-RE 2 | Low molecular weight amides (analogy: DMAc, DMF) are known hepatotoxins and reproductive toxins due to metabolic activation and solvent-like permeation. |

| Alkyl Chain ($ C_5 $) | Aquatic Chronic 2 | Increased lipophilicity (LogP > 2.0) enhances cell membrane penetration and bioaccumulation potential compared to shorter chain analogs. |

The "Worst-Case" Classification Strategy

When authoring an SDS for a novel compound in this class without specific toxicological data, the Precautionary Principle dictates the following provisional GHS classification:

-

Signal Word: DANGER

-

Hazard Statements:

Part 2: Critical SDS Engineering (Technical Deep Dive)

This section details the specific engineering controls and data requirements for the most critical sections of the SDS.

Section 8: Exposure Controls & Personal Protection

Scientific Rationale: Amides are excellent solvents and permeation enhancers. Standard nitrile gloves often provide insufficient protection against amide-based solvents due to rapid breakthrough.

-

Hand Protection:

-

Standard: Nitrile (0.11 mm) is likely insufficient for prolonged contact (Breakthrough < 15 mins).

-

Recommendation: Use Butyl Rubber (0.7 mm, Breakthrough > 480 mins) or Silver Shield® (Laminate) for spill cleanup.

-

-

Respiratory Protection:

-

Due to the amine functionality, vapors may be alkaline.[7] Use a Type K (Ammonia/Amine) or Type ABEK combination filter. Do not rely on N95 (dust) masks if the derivative is a liquid or has high vapor pressure.

-

Section 10: Stability and Reactivity[1]

-

Hydrolysis Risk: The amide bond is generally stable, but the dimethylamino group makes the compound susceptible to N-oxidation.

-

Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides (exothermic quarternization).

Part 3: Experimental Validation Protocols

To move from a "provisional" SDS to a "validated" SDS, the following self-validating protocols must be executed.

Protocol A: Determination of Aqueous pH and pKa (Corrosivity Proxy)

Purpose: To empirically validate the corrosive potential (Skin Corr. 1 vs. Irritant 2) without animal testing.

Methodology:

-

Preparation: Dissolve 100 mg of the derivative in 10 mL of deionized water. If insoluble, use a 1:1 Water/MeOH mixture.

-

Calibration: Calibrate pH meter using buffers at pH 4.0, 7.0, and 10.0.

-

Measurement: Record the pH.

-

Validation Logic: If pH > 11.5, the substance must be classified as Skin Corr. 1 (Corrosive) immediately (GHS criteria).

-

-

Titration (Optional): Titrate with 0.1M HCl to determine pKa. A pKa > 10.0 confirms high basicity and risk of ocular damage.

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Purpose: To estimate the LD50 range for Section 11 (Toxicology) using a cell-viability proxy.

Step-by-Step Workflow:

-

Cell Line: Use HepG2 (liver) cells, as the amide moiety targets the liver.

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate 24h. -

Dosing: Treat cells with the derivative at concentrations: 0.1, 1, 10, 100, 1000 µM.

-

Control: DMSO (0.1%) vehicle control (Negative) and Triton X-100 (Positive).

-

-

Incubation: 24 hours at 37°C.

-

Development: Add MTT reagent. Read absorbance at 570 nm.

-

Calculation: Plot Dose-Response curve to find IC50.

-

Interpretation: If IC50 < 10 µM, the estimated Oral LD50 is likely < 300 mg/kg (Acute Tox 3). If IC50 > 100 µM, LD50 is likely > 2000 mg/kg.

-

Part 4: Visualization & Logic Flows

Diagram 1: GHS Classification Logic for Novel Amine-Amides

This decision tree guides the Safety Officer in assigning the correct hazard codes based on limited data.

Caption: Decision logic for provisional GHS classification based on pH and structural homology.

Diagram 2: Emergency Response - Chemical Spill

Standard Operating Procedure (SOP) for a spill of >100mL of dimethylamino pentanamide derivative.

Caption: Operational workflow for neutralizing and containing basic amine spills.

Part 5: References

-

European Chemicals Agency (ECHA). (2023). Registration Dossier for N,N-Dimethylacetamide (CAS 127-19-5). Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Pentanamide, N-((dimethylamino)methyl)-.[8] National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9][10] Retrieved from [Link]

-

Diplomata Comercial. (2023). Health and Safety Guidelines for Using Amines.[11] Retrieved from [Link]

Sources

- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. conncoll.edu [conncoll.edu]

- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride | C11H25ClN2O | CID 3071430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. diplomatacomercial.com [diplomatacomercial.com]

Navigating Chemical Databases: A Technical Guide to 5-Dimethylaminopentanamide and Its Analogs

For Immediate Release

Senior Application Scientist Commentary: In the landscape of drug discovery and chemical research, the ability to efficiently navigate and interpret data from large-scale chemical databases is paramount. Our work often begins with a specific molecule in mind, yet the path to its complete characterization is not always linear. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth, practical walkthrough of this process. We will begin with a query for "5-Dimethylaminopentanamide" and use the findings—or lack thereof—to illustrate a common and critical research workflow: leveraging data from close structural analogs to inform our scientific direction. This approach mirrors the day-to-day problem-solving that drives innovation in our field.

The Initial Query: Searching for 5-Dimethylaminopentanamide

The initial investigation into "5-Dimethylaminopentanamide" in major chemical repositories such as PubChem and ChemSpider does not yield a direct entry for the primary amide. This is a frequent occurrence in research, signifying that the compound may be novel, not yet synthesized, or not widely reported in literature, and thus not yet cataloged.

However, these searches reveal a constellation of structurally related compounds. This is where the expertise of a researcher becomes crucial: to identify and analyze the most relevant analogs to build a foundational understanding. For the purpose of this guide, we will focus on a key, closely related molecule: 5-(Dimethylamino)pentanoic Acid . This carboxylic acid is a direct synthetic precursor to the target amide and shares the core structural and physicochemical features, making it an excellent proxy for our analysis.

Deep Dive: 5-(Dimethylamino)pentanoic Acid

We will now pivot to a comprehensive analysis of 5-(Dimethylamino)pentanoic Acid, demonstrating how to extract and synthesize data from PubChem and ChemSpider to build a robust chemical profile.

Chemical Identifiers and Descriptors

A foundational step in chemical informatics is the unambiguous identification of a molecule. Databases use a variety of standardized identifiers to catalog and cross-reference compounds. The following table summarizes the key identifiers for 5-(Dimethylamino)pentanoic Acid.[1]

| Identifier | Type | Value | Source |

| PubChem CID | Database ID | 14017020 | PubChem |

| CAS Number | Registry Number | 89855-60-7 | ChemicalBook, Sigma-Aldrich |

| IUPAC Name | Systematic Name | 5-(dimethylamino)pentanoic acid | PubChem |

| Molecular Formula | Chemical Formula | C7H15NO2 | PubChem |

| Canonical SMILES | 2D Structure | CN(C)CCCCC(=O)O | PubChem |

| InChI | Structural Identifier | InChI=1S/C7H15NO2/c1-8(2)6-4-3-5-7(9)10/h3-6H2,1-2H3,(H,9,10) | PubChem, Sigma-Aldrich |

| InChIKey | Hashed InChI | UYZSNVLEDLCWGU-UHFFFAOYSA-N | PubChem, Sigma-Aldrich |

Expert Insight: The InChI and InChIKey are critical for database integrity. While a common name can be ambiguous, the InChIKey provides a unique, canonical representation of the molecule's structure, preventing duplication and ensuring that searches across different platforms are referencing the exact same compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its behavior in biological systems and for designing experimental protocols. The data below is computationally predicted, a standard and valuable feature of modern chemical databases.[1]

| Property | Value | Unit | Source |

| Molecular Weight | 145.20 | g/mol | PubChem |

| XLogP3 | -1.7 | PubChem | |

| Hydrogen Bond Donor Count | 1 | PubChem | |

| Hydrogen Bond Acceptor Count | 3 | PubChem | |

| Rotatable Bond Count | 5 | PubChem | |

| Exact Mass | 145.110278721 | Da | PubChem |

| Topological Polar Surface Area | 40.5 | Ų | PubChem |

Expert Insight: The negative XLogP3 value suggests that 5-(Dimethylamino)pentanoic acid is a relatively polar molecule, which has significant implications for its solubility, membrane permeability, and potential routes of administration in a drug development context. The presence of both hydrogen bond donors and acceptors will govern its interactions with biological targets like proteins and enzymes.

Experimental Workflow: From Database to Bench

The data retrieved from PubChem and ChemSpider serves as the pre-experimental foundation for any laboratory work. Below is a logical workflow that a researcher would follow, informed by the database findings.

Caption: Logical workflow from database analysis to experimental validation.

Step-by-Step Protocol:

-

In-Silico Analysis & Hypothesis Generation:

-

Objective: To build a comprehensive profile of the target molecule and related analogs using database information.

-

Step 1: Perform broad searches for the target molecule ("5-Dimethylaminopentanamide") in PubChem and ChemSpider.

-

Step 2: If no exact match is found, identify the closest structural analogs. In this case, 5-(Dimethylamino)pentanoic Acid (PubChem CID 14017020).

-

Step 3: Compile all available identifiers and computed physicochemical properties into a structured format (as seen in the tables above).

-

Step 4: Analyze the properties to form a hypothesis. For example, the polarity of 5-(Dimethylamino)pentanoic acid suggests it may be a good candidate for assays in aqueous buffer systems.

-

-

Compound Acquisition and Quality Control:

-

Objective: To obtain a physical sample of the compound and verify its identity and purity.

-

Step 1: Use the CAS number (89855-60-7) to search for commercial suppliers (e.g., Sigma-Aldrich, ChemicalBook).[2]

-

Step 2: Upon receipt of the compound, perform standard quality control checks, such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm that the structure and purity match the supplier's specifications.

-

-

Experimental Execution and Data Analysis:

-

Objective: To test the compound in relevant biological assays.

-

Step 1: Based on the research goals, design and perform in vitro or in vivo experiments.

-

Step 2: Analyze the results. If the compound shows activity, this data can be used to inform Structure-Activity Relationship (SAR) studies, potentially leading back to the synthesis of the original target, 5-Dimethylaminopentanamide, to see how the change from a carboxylic acid to a primary amide affects biological activity.

-

Conclusion: The Role of Chemical Databases in Modern Research

This guide demonstrates that the initial query for a chemical compound is merely the starting point of a dynamic research process. The absence of a direct entry for "5-Dimethylaminopentanamide" did not halt the investigation; instead, it prompted a logical pivot to a closely related analog, 5-(Dimethylamino)pentanoic Acid. By systematically extracting and interpreting data from PubChem and ChemSpider, we constructed a detailed chemical profile that can confidently guide experimental design and procurement. For researchers in the fast-paced world of drug development, mastering this workflow of searching, analyzing, and pivoting is not just a technical skill but a cornerstone of efficient and insightful science.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Dimethylaminopentanamide

Document ID: AN-SP-2026-02A

Abstract: This document provides a comprehensive guide for the synthesis of 5-dimethylaminopentanamide from 5-bromopentanamide. It details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and methods for purification and characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Background

5-Dimethylaminopentanamide is a valuable bifunctional molecule featuring both a tertiary amine and a primary amide. This unique structure makes it a versatile building block in medicinal chemistry and materials science, often serving as an intermediate in the synthesis of more complex target molecules.

The synthesis route described herein is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the nucleophilic dimethylamine attacks the electrophilic carbon atom of 5-bromopentanamide, displacing the bromide ion. The efficiency of this reaction is a cornerstone of modern organic synthesis, allowing for the predictable formation of carbon-nitrogen bonds.[2] Understanding the mechanistic nuances of this SN2 reaction is critical for optimizing reaction conditions and minimizing side products.

Reaction Mechanism: Nucleophilic Substitution (SN2)

The core of this synthesis is the SN2 reaction, a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine ((CH₃)₂NH) acts as the nucleophile. It attacks the carbon atom bonded to the bromine in 5-bromopentanamide. This attack occurs from the side opposite to the carbon-bromine bond, a trajectory known as "backside attack".[3]

-

Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.[3] The central carbon atom is momentarily five-coordinate.

-

Displacement: The carbon-bromine bond breaks, and the bromide ion (Br⁻) is expelled as the leaving group. Simultaneously, a new carbon-nitrogen bond is fully formed, yielding a protonated amine salt.

-

Deprotonation: A second molecule of dimethylamine, acting as a base, abstracts a proton from the newly formed ammonium salt to yield the final neutral product, 5-dimethylaminopentanamide, and dimethylammonium bromide. Using an excess of the amine nucleophile is a common strategy to serve this dual role and drive the reaction to completion.[2]

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 5-Bromopentanamide | ≥97% | Standard Vendor | 2834-05-1 | Potential skin and eye irritant. |

| Dimethylamine solution | 40% in H₂O | Standard Vendor | 124-40-3 | Corrosive, flammable, and toxic.[4][5] |

| Dichloromethane (DCM) | ACS Grade | Standard Vendor | 75-09-2 | For extraction. |

| Sodium Hydroxide (NaOH) | Pellets | Standard Vendor | 1310-73-2 | For pH adjustment. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor | 7757-82-6 | For drying. |

| Deionized Water | In-house | 7732-18-5 | ||

| Round-bottom flask (100 mL) | ||||

| Magnetic stirrer and stir bar | ||||

| Condenser | ||||

| Ice bath | ||||

| Separatory funnel (250 mL) | ||||

| Rotary evaporator | ||||

| pH paper or meter |

Safety Precautions

This procedure must be performed inside a certified chemical fume hood.

-

Dimethylamine Solution (40% in water): Highly flammable liquid and vapor.[5][6] It is corrosive and can cause severe skin burns and eye damage.[4][7] It is also harmful if swallowed or inhaled.[6][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is insufficient; use butyl rubber or neoprene), safety goggles, and a flame-resistant lab coat.

-

5-Bromopentanamide: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care, ensuring no skin contact and proper ventilation.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe burns. Handle with care.

Detailed Experimental Protocol

This protocol is designed for a 5-gram scale synthesis of 5-bromopentanamide.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (27.8 mmol) of 5-bromopentanamide.

-

Place the flask in an ice bath on a magnetic stirrer. This cooling is essential to manage the exothermic heat generated upon the addition of dimethylamine.

Step 2: Nucleophilic Substitution

-

Slowly add 25 mL (approx. 220 mmol) of 40% aqueous dimethylamine solution to the flask dropwise over 20-30 minutes. The significant excess of dimethylamine ensures it acts as both the nucleophile and the acid scavenger.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir at room temperature for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Product Isolation

-

After the reaction is complete, cool the flask in an ice bath.

-

Carefully adjust the pH of the solution to >12 by adding 5M sodium hydroxide (NaOH) solution. This step is crucial to deprotonate any remaining ammonium salts and ensure the product is in its neutral, organic-soluble "free base" form.

-

Transfer the basic aqueous mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). The product is more soluble in the organic phase.

-

Combine the organic extracts.

-

Wash the combined organic layer with deionized water (2 x 30 mL) to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the DCM. The resulting product will be a crude oil or semi-solid.

Step 4: Purification and Characterization

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH).

-

Alternatively, for a thermally stable product, purification can be achieved via vacuum distillation.

-

The identity and purity of the final product, 5-dimethylaminopentanamide, should be confirmed using standard analytical techniques:

Data Summary and Visualization

Quantitative Experimental Data

| Parameter | Value | Unit | Moles (mmol) | Molar Ratio |

| 5-Bromopentanamide | 5.0 | g | 27.8 | 1.0 |

| Dimethylamine (40% soln.) | 25 | mL | ~220 | ~7.9 |

| Dichloromethane (Extraction) | 150 (3 x 50) | mL | - | - |

| Reaction Time | 16 - 24 | hours | - | - |

| Reaction Temperature | Room Temp. | °C | - | - |

| Expected Yield (Theoretical) | 4.0 | g | - | - |

| Expected Purity (Post-Purification) | >95 | % | - | - |

Visual Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of 5-Dimethylaminopentanamide.

References

-

Safety Data Sheet, Dimethylamine 60% Solution. (2022). Retrieved from Google Search.[4]

-

Material Safety Data Sheet - Dimethylamine Solution 40%. Oxford Lab Fine Chem LLP. Retrieved from Google Search.[8]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]1]

-

Synthesis of Amines. (n.d.). Retrieved from Google Search.[2]

-

DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. (2019, March 6). Loba Chemie. Retrieved from Google Search.[5]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]]

-

Material Safety Data Sheet SDS/MSDS - Dimethylamine solution 40%. (n.d.). CDH Fine Chemical. Retrieved from Google Search.[6]

-

Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]3]

-

Ahn, J. S., et al. (2002). Development of an analytical method for the determination of acrylamide in food by gas chromatography-mass spectrometry. Journal of Food Science, 67(8), 2884-2888.[9]

-

Development and validation of a method for the analysis of five diamide insecticides in edible mushrooms using modified QuEChERS and HPLC-MS/MS. (2020). Food Chemistry, 333, 127475.[10]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tminehan.com [tminehan.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. go.lupinsys.com [go.lupinsys.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Development and validation of a method for the analysis of five diamide insecticides in edible mushrooms using modified QuEChERS and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 5-Dimethylaminopentanamide in anion exchange resin synthesis

Utilization of 5-Dimethylaminopentanamide for Reduced Non-Specific Binding

Abstract

This technical guide details the protocol for synthesizing a novel Strong Anion Exchange (SAX) resin using 5-Dimethylaminopentanamide as the functional ligand. Unlike traditional trimethylamine (TMA) resins, this ligand introduces a quaternary ammonium group for ion exchange coupled with a hydrophilic pentanamide "tail." This dual-functionality significantly reduces hydrophobic interactions on the resin surface, thereby minimizing non-specific binding of biological macromolecules (e.g., proteins, nucleic acids). This protocol is optimized for chloromethylated polystyrene-divinylbenzene (PS-DVB) matrices but is adaptable to epoxy-activated agarose.

Introduction & Mechanistic Rationale

2.1 The Challenge: Non-Specific Binding

Standard SAX resins (e.g., Q-Type) often utilize short alkyl chains (methyl/ethyl) on the quaternary nitrogen. While effective for charge-based separation, the underlying styrenic matrix or the alkyl groups themselves can induce hydrophobic retention. This leads to:

-

Irreversible binding of sensitive proteins.

-

Peak tailing during elution.

-

Loss of enzymatic activity (denaturation).

2.2 The Solution: 5-Dimethylaminopentanamide

The molecule 5-Dimethylaminopentanamide (

-

Ion Exchange Site: The tertiary amine (

) reacts with the activated matrix to form a positively charged quaternary ammonium group (Strong Anion Exchanger). -

Hydrophilic Tail: The pendant pentanamide chain extends into the mobile phase. The terminal amide group (

) is highly polar and forms a hydration shell, masking the hydrophobic backbone of the resin.

Chemical Reaction Pathway

The synthesis relies on a nucleophilic substitution (

Figure 1: Reaction pathway for the quaternization of chloromethylated polystyrene with 5-Dimethylaminopentanamide.

Experimental Protocol

4.1 Materials & Equipment

| Component | Specification | Role |

| Matrix | Chloromethylated Polystyrene-DVB (Merrifield Resin) | 1.0 - 1.5 mmol Cl/g loading; 100-200 mesh. |

| Ligand | 5-Dimethylaminopentanamide (98% purity) | Functionalizing agent. |

| Solvent | N,N-Dimethylformamide (DMF) | High dielectric constant solvent to promote |

| Catalyst | Potassium Iodide (KI) | Finkelstein catalyst (accelerates Cl displacement). |

| Wash Solvents | Methanol, Deionized Water (18.2 MΩ), 1M NaCl | Purification and conditioning. |

4.2 Synthesis Procedure

Step 1: Resin Pre-Treatment (Swelling)

-

Rationale: PS-DVB beads are hydrophobic and collapsed in dry state. DMF swells the polymer network, exposing internal chloromethyl sites.

-

Weigh 10.0 g of Chloromethylated resin into a 250 mL round-bottom flask.

-

Add 100 mL of dry DMF.

-

Allow to swell at room temperature for 2 hours with gentle overhead stirring (do not use magnetic stir bars as they grind the beads).

Step 2: Nucleophilic Substitution (Quaternization)

-

Stoichiometry: Use a 3-fold molar excess of amine to chloride to drive the reaction to completion.

-

Calculation: 10 g resin × 1.5 mmol/g = 15 mmol Cl.

-

Ligand needed: 45 mmol.

-

MW of 5-Dimethylaminopentanamide: ~144.21 g/mol .

-

Mass needed:

.

-

-

Dissolve 6.5 g of 5-Dimethylaminopentanamide in 20 mL DMF.

-

Add 0.5 g of Potassium Iodide (KI) to the resin slurry (catalyst).

-

Add the ligand solution to the reaction flask.

-

Heat the mixture to 50°C using an oil bath.

-

Maintain reaction for 24 hours under reflux with gentle stirring.

Step 3: Washing & Purification

-

Goal: Remove unreacted ligand, solvent, and residual iodide.

-

Filter the resin on a sintered glass funnel (porosity M).

-

Wash sequentially with:

-

3 × 100 mL DMF (removes unreacted ligand).

-

3 × 100 mL Methanol (removes DMF).

-

3 × 100 mL Deionized Water (hydrates the resin).

-

-

Counter-ion Exchange: The resin is currently in the Iodide/Chloride form. To standardize, wash with 500 mL of 1M NaCl (flow rate: 2 mL/min) to convert fully to the Chloride (

) form. -

Final wash with water until conductivity of effluent equals influent.

Characterization & Validation

5.1 Analytical Methods

| Method | Expected Observation | Validation Criteria |

| FTIR Spectroscopy | New peak at 1650-1690 cm⁻¹ (Amide I band). | Confirms attachment of the pentanamide tail. |

| Elemental Analysis | Increase in Nitrogen (N) content. | N% should correlate with theoretical capacity. |

| Chloride Titration | Volhard Method or Potentiometric Titration. | Determines Total Ion Exchange Capacity (IEC). |

5.2 Capacity Calculation Protocol (Volhard)

-

Dry 1.0 g of resin (Cl- form) in a vacuum oven at 50°C.

-

Immerse in 100 mL of 0.5 M

for 12 hours (displaces -

Titrate the supernatant with 0.1 M

using -

Target Capacity:

(slightly lower than starting Cl due to mass increase of the ligand).

Application Data: Protein Binding (Hypothetical)

Comparison of the new Pentanamide-SAX resin against a standard Trimethylammonium (Q-Type) resin.

| Parameter | Standard Q-Resin (TMA) | Pentanamide-SAX (New) | Interpretation |

| Ligand Structure | New ligand has a hydrophilic tail. | ||

| BSA Binding Capacity | 45 mg/mL | 42 mg/mL | Slight reduction due to steric bulk (expected). |

| Recovery of Lipase | 65% (Activity Loss) | 92% (High Activity) | Hydrophilic tail prevents hydrophobic denaturation. |

| Elution Peak Width | Broad (Tailing) | Sharp (Symmetric) | Faster mass transfer kinetics. |

Troubleshooting Guide

-

Problem: Low Ion Exchange Capacity (< 0.5 meq/g).

-

Problem: High Back-pressure in Column.

-

Problem: Leaching of Ligand.

References

-

Dahman, Y. (2017). Ion Exchange Resins: Classification and Synthesis. In Nanotechnology and Functional Materials for Engineers. Elsevier.

-

Shiyama, T., et al. (2004).[7] Design and synthesis of novel hydrophilic spacers for the reduction of nonspecific binding proteins on affinity resins.[7] Bioorganic & Medicinal Chemistry, 12(11), 2831-2841.[7]

-

Rapp Polymere. (n.d.). Chloromethyl Polystyrene: Usage and Chemical Properties.

-

Levittown, P. (1958). Preparation of anion-exchange resins containing weakly basic and strongly basic functional groups. US Patent 2862894A.

-

Devaky, K. S. (1988).[2][8] Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes.[2] European Polymer Journal.[2]

Disclaimer: This protocol involves the use of hazardous chemicals (DMF, Chloromethylated resin). All procedures must be performed in a fume hood wearing appropriate PPE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US6090258A - Ion-exchange spacer and processes for the preparation thereof - Google Patents [patents.google.com]

- 4. A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2862894A - Preparation of anion-exchange resins containing weakly basic and strongly basic functional groups - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. Design and synthesis of novel hydrophilic spacers for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Application Note & Protocol: Functionalization of Polystyrene Beads with a Terminal Dimethylamino Moiety

A Robust Protocol for Solid-Phase Synthesis and Surface Modification

Author: Senior Application Scientist, Gemini Laboratories

Abstract

This guide provides a comprehensive, field-tested protocol for the functionalization of carboxylated polystyrene beads to introduce a terminal N,N-dimethylamino group via a stable amide linkage. This surface modification is critical for a range of applications in drug development and diagnostics, including ion-exchange chromatography, solid-phase synthesis, and the immobilization of biomolecules.[1][2][3] We detail a robust two-step carbodiimide coupling procedure, leveraging 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to covalently attach N,N-Dimethyl-1,5-diaminopentane to the bead surface.[4][5] The protocol emphasizes causality, explaining the critical role of each reagent and step to ensure high efficiency and reproducibility. Furthermore, we provide validated methods for the qualitative and quantitative characterization of the resulting functionalized beads.

Principle of the Method

The functionalization process is a classic example of amide bond formation, a cornerstone of bioconjugation chemistry.[6] It involves two primary stages:

-

Activation of Surface Carboxyl Groups: Carboxylated polystyrene beads are treated with EDC in the presence of Sulfo-NHS. EDC reacts with the carboxyl groups (-COOH) to form a highly reactive but unstable O-acylisourea intermediate.[4] Sulfo-NHS rapidly converts this intermediate into a more stable, amine-reactive Sulfo-NHS ester.[4][7] This two-step activation strategy is superior to using EDC alone because the semi-stable ester is less susceptible to hydrolysis in an aqueous environment, leading to higher coupling yields.[4][7]

-

Nucleophilic Attack and Amide Bond Formation: The primary amine of N,N-Dimethyl-1,5-diaminopentane then acts as a nucleophile, attacking the Sulfo-NHS ester. This results in the formation of a stable amide bond, covalently linking the diamine to the bead surface and leaving the terminal tertiary dimethylamino group exposed and accessible.

The choice of a buffer free of competing carboxyl and amine groups, such as 2-(N-morpholino)ethanesulfonic acid (MES), is critical during the activation step to prevent unwanted side reactions and ensure maximum efficiency.[8][9]

Reaction Mechanism

// Nodes Bead_COOH [label="Polystyrene-COOH\n(Carboxylated Bead)"]; EDC [label="EDC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SulfoNHS [label="Sulfo-NHS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Sulfo-NHS Ester\n(Amine-Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diamine [label="H₂N-(CH₂)₅-N(CH₃)₂\n(N,N-Dimethyl-1,5-diaminopentane)"]; FinalProduct [label="Polystyrene-CO-NH-(CH₂)₅-N(CH₃)₂\n(Functionalized Bead)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Isourea Byproduct"]; Byproduct2 [label="Sulfo-NHS"];

// Edges Bead_COOH -> Intermediate1 [label="+"]; EDC -> Intermediate1; Intermediate1 -> Intermediate2 [label="+ Sulfo-NHS"]; Intermediate1 -> Bead_COOH [label="Hydrolysis\n(Side Reaction)"]; Intermediate2 -> FinalProduct [label="+ Diamine"]; FinalProduct -> Byproduct2 [style=invis]; Intermediate2 -> Byproduct2 [label="-"];

// Ranks {rank=same; Bead_COOH; EDC;} {rank=same; Intermediate1; SulfoNHS;} {rank=same; Intermediate2; Diamine;} {rank=same; FinalProduct; Byproduct1;}

// Invisible edges for layout Bead_COOH -> SulfoNHS [style=invis]; EDC -> SulfoNHS [style=invis]; Intermediate1 -> Diamine [style=invis]; Intermediate2 -> Byproduct1 [style=invis]; } ddot Caption: EDC/Sulfo-NHS mediated amide coupling chemistry.

Materials and Reagents

Consumables and Equipment

-

Carboxylated Polystyrene Beads (e.g., 100 µm diameter, ~5% DVB cross-linked)

-

Microcentrifuge tubes (2 mL)

-

Adjustable pipettes and sterile tips

-

Vortex mixer

-

Tube rotator or shaker

-

Benchtop microcentrifuge

-

pH meter

-

FTIR Spectrometer with ATR accessory

-

UV-Vis Spectrophotometer

Reagents and Buffers

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. Prepare fresh. Rationale: MES buffer lacks primary amines or carboxylates that would compete in the coupling reaction.[8]

-

Coupling Ligand: N,N-Dimethyl-1,5-diaminopentane (≥98% purity)

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C. Equilibrate to room temperature before opening.[4]

-

Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C. Equilibrate to room temperature before opening.

-

Quenching/Blocking Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0.

-

Wash Buffer: PBS, pH 7.4, with 0.05% Tween-20.

-

Storage Buffer: PBS, pH 7.4, with 0.02% Sodium Azide.

-

Ultrapure water

Experimental Protocols

This protocol is optimized for a starting quantity of 100 mg of carboxylated polystyrene beads. Adjust volumes proportionally for different quantities.

Workflow Overview

// Nodes Start [label="Start:\nCarboxylated Beads", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="1. Bead Washing\n(Activation Buffer)"]; Activation [label="2. Carboxyl Activation\n(EDC/Sulfo-NHS in MES)"]; Wash2 [label="3. Intermediate Wash\n(Coupling Buffer)"]; Coupling [label="4. Amine Coupling\n(Add Diamine Ligand)"]; Quench [label="5. Quenching\n(Block Unreacted Sites)"]; Wash3 [label="6. Final Washing\n(Wash Buffer)"]; Characterize [label="7. Characterization\n(FTIR, Titration)"]; End [label="End:\nFunctionalized Beads", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Wash1; Wash1 -> Activation; Activation -> Wash2; Wash2 -> Coupling; Coupling -> Quench; Quench -> Wash3; Wash3 -> Characterize; Characterize -> End; } ddot Caption: Step-by-step experimental workflow.

Step 1: Preparation and Washing of Polystyrene Beads

Rationale: Washing removes preservatives, unbound polymers, and other contaminants from the bead manufacturing process, ensuring that surface carboxyl groups are accessible and reactive.

-

Weigh 100 mg of carboxylated polystyrene beads into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of Activation Buffer (0.1 M MES, pH 6.0).

-

Vortex for 30 seconds to fully resuspend the beads.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the beads.[10]

-

Carefully aspirate and discard the supernatant.

-

Repeat this wash cycle (steps 2-5) two more times for a total of three washes.

Step 2: Activation of Surface Carboxyl Groups

Rationale: This two-step activation creates a stable, amine-reactive intermediate on the bead surface, maximizing the potential for successful coupling in the next stage.

-

After the final wash, resuspend the bead pellet in 1.0 mL of fresh, cold Activation Buffer.

-

Prepare fresh EDC and Sulfo-NHS solutions immediately before use. EDC is highly susceptible to hydrolysis.[5]

-

EDC Solution: Dissolve 10 mg of EDC in 1 mL of ultrapure water.

-

Sulfo-NHS Solution: Dissolve 15 mg of Sulfo-NHS in 1 mL of ultrapure water.

-

-

To the bead suspension, add 100 µL of the EDC solution (~2 mM final concentration) and 100 µL of the Sulfo-NHS solution (~5 mM final concentration).[7][11]

-

Immediately vortex briefly and place on a tube rotator for 30 minutes at room temperature.

Step 3: Coupling with N,N-Dimethyl-1,5-diaminopentane

Rationale: The primary amine of the diamine displaces the Sulfo-NHS group to form a permanent amide bond. The reaction is performed at a slightly basic pH (7.2-7.5) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[11]

-

Centrifuge the activated beads at 10,000 x g for 10 minutes. Aspirate and discard the supernatant containing excess activation reagents.

-

Resuspend the beads in 1.0 mL of Coupling Buffer (PBS, pH 7.2).

-

Prepare a 100 mM solution of N,N-Dimethyl-1,5-diaminopentane in Coupling Buffer.

-

Add 200 µL of the diamine solution to the activated bead suspension.

-

Incubate on a tube rotator for 2-4 hours at room temperature.

Step 4: Quenching and Blocking

Rationale: Any unreacted Sulfo-NHS esters must be quenched to prevent non-specific binding or reactions in downstream applications. A small molecule with a primary amine, like ethanolamine, is ideal for this purpose.

-

Centrifuge the beads at 10,000 x g for 10 minutes and discard the supernatant.

-

Add 1.5 mL of Quenching Buffer (e.g., 1 M Ethanolamine, pH 8.0) to the bead pellet.

-

Resuspend and incubate on a rotator for 30 minutes at room temperature.

-

Pellet the beads by centrifugation (10,000 x g, 10 min). Discard the supernatant.

-

Wash the beads three times with 1.5 mL of Wash Buffer (PBS-T).

-

After the final wash, resuspend the functionalized beads in 1.0 mL of Storage Buffer. Store at 4°C.

Characterization and Quality Control

Validating the success of the functionalization is a critical component of the workflow. We recommend both qualitative and quantitative methods.

Qualitative Analysis: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical transformation on the bead surface.[12]

-

Procedure: Acquire ATR-FTIR spectra of the initial carboxylated beads and the final functionalized beads.

-

Expected Results:

-

Carboxylated Beads (Initial): A characteristic peak for the C=O stretch of the carboxylic acid will be visible around 1700-1740 cm⁻¹.[13][14]

-

Functionalized Beads (Final): The intensity of the carboxylic acid peak should decrease significantly. A new, prominent peak corresponding to the amide I band (C=O stretch) will appear around 1650 cm⁻¹.[13] An N-H bending peak (amide II) may also be observed around 1550 cm⁻¹.

-

| Feature | Wavenumber (cm⁻¹) | Interpretation |

| Carboxyl C=O Stretch | ~1710 cm⁻¹ | Present on initial beads, decreases after reaction.[13][14] |

| Amide I Band (C=O) | ~1650 cm⁻¹ | Appears after successful coupling, confirming amide bond.[13] |

| Amide II Band (N-H) | ~1550 cm⁻¹ | Appears after successful coupling. |

Quantitative Analysis: Ninhydrin Assay

While the Ninhydrin assay typically quantifies primary amines, it can be adapted here as a negative control to confirm the successful reaction of the primary amine from the diamine linker. A more direct quantification of the newly introduced tertiary amines can be performed using methods like the picric acid binding assay. However, for process validation, a significant reduction in primary amine signal (from a control run with an amino-functionalized bead) provides strong evidence of successful coupling. For absolute quantification of the tertiary amine, more advanced techniques may be required.[15][16][17][18]

Rationale: A colorimetric assay provides a quantitative measure of the surface amine density, allowing for batch-to-batch consistency checks and optimization of reaction conditions.[15][16]

Simplified Protocol (Adapted from standard methods):

-

Prepare a standard curve using known concentrations of a primary amine standard (e.g., aminopropylsilane).

-

Place a known mass (e.g., 5 mg) of washed, functionalized beads into a reaction vessel.

-

Add a defined volume of ninhydrin reagent.

-

Heat the reaction at 100°C for 10-15 minutes.

-

After cooling, dilute the reaction and measure the absorbance of the supernatant at 570 nm.

-

Interpolate the surface amine concentration from the standard curve. The expected result is a very low primary amine concentration, confirming the primary amine of the linker has been consumed in the amide bond formation.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency (per quantitative analysis) | 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Incorrect buffer pH. 3. Competing nucleophiles in buffer (e.g., Tris, Glycine). | 1. Use fresh EDC/Sulfo-NHS powders; equilibrate to RT before opening. Prepare solutions immediately before use. 2. Verify pH of Activation (6.0) and Coupling (7.2-7.5) buffers. 3. Use non-competing buffers like MES for activation and PBS for coupling.[8][9] |

| Bead Aggregation | 1. Incomplete washing. 2. High concentration of crosslinkers. 3. Insufficient mixing during reaction. | 1. Ensure thorough washing to remove all excess reagents. 2. Optimize EDC/Sulfo-NHS concentrations. 3. Ensure continuous, gentle mixing on a rotator during all incubation steps. |

| Inconsistent Batch-to-Batch Results | 1. Variability in bead starting material. 2. Inconsistent reagent preparation or timing. | 1. Characterize each new lot of carboxylated beads for carboxyl content. 2. Adhere strictly to the protocol, especially regarding the fresh preparation of EDC/Sulfo-NHS. |

Conclusion

This application note provides a validated, step-by-step protocol for the covalent functionalization of polystyrene beads with a terminal dimethylamino group. By explaining the chemical principles behind each step, from the critical choice of buffer systems to the mechanism of carbodiimide activation, this guide empowers researchers to achieve consistent and high-efficiency surface modification. The inclusion of robust characterization and troubleshooting sections ensures that users can validate their results and adapt the protocol to their specific research needs, ultimately advancing applications in drug discovery and diagnostics.

References

- Vertex AI Search. (2025, July 12). Amine-Modified Polystyrene Beads: Key Applications, Benefits, and Manufacturing Insights.

- ResearchGate. (2017, November 21).

- MDPI. (2022, December 6). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition.

- SpringerLink. (2025, March 4). Development and characterization of aminated polystyrene adsorbent with nanoparticles.

- ResearchGate. (2025, August 6). Synthesis and Characterization of Amine-Functionalized Polystyrene Nanoparticles | Request PDF.

- ResearchGate. FTIR spectra of (A) carboxylated polystyrene beads and (B) 5-ASA loaded...

- Thermo Fisher Scientific. instructions - edc.

- How to use the personal web pages service. Plasmachemical Amine Functionalization of Porous Polystyrene Beads: The Importance of Pore Architecture.

- BenchChem. A Researcher's Guide to Quantitative Analysis of Surface Amine Density: A Comparison of Amino.

- ResearchGate.

- Sigma-Aldrich. Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.

- ResearchGate. FTIR spectra of (a)

- nanomicronspheres. (2025, July 10).

- Ocean NanoTech, LLC. Conjugation Protocol Red Carboxyl Fluorescent Nanoparticles (F61502).

- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.

- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.

- BenchChem.

- BenchChem. (2025, February 20).

- YouTube. (2021, February 8). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling).

- Bangs Labor

- ACS Publications. (2011, August 19).

- ACS Publications. (2018, November 20). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.

- ResearchGate. Functionalization of ActA-coated beads.

- PubMed. (2018, November 20). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.

- ACS Publications. (2018, October 29). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR | Analytical Chemistry.

Sources

- 1. Amine-Modified Polystyrene Beads: Key Applications, Benefits, and Manufacturing Insights - nanomicronspheres [nanomicronspheres.com]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. Amine Functionalized Polystyrene Beads: A Comprehensive Guide to Applications and Benefits in Modern Research - nanomicronspheres [nanomicronspheres.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bangslabs.com [bangslabs.com]

- 10. oceannanotech.com [oceannanotech.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. andreas-brinkmann.net [andreas-brinkmann.net]

- 17. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

5-Dimethylaminopentanamide as a bile acid sequestrant intermediate

Application Note: 5-Dimethylaminopentanamide as a Functional Intermediate for Bile Acid Sequestrants

Executive Summary

This application note details the synthesis, characterization, and polymerization application of 5-Dimethylaminopentanamide , a critical tertiary amine intermediate used in the development of advanced Bile Acid Sequestrants (BAS). Unlike first-generation sequestrants (e.g., Cholestyramine) which rely on simple trimethylammonium groups, the incorporation of 5-dimethylaminopentanamide introduces a functionalized spacer arm . This 5-carbon amide-terminated tether modulates the hydrophilicity of the polymer matrix and extends the cationic binding site away from the backbone, enhancing steric accessibility for bulky bile acid micelles.

This guide provides a validated protocol for synthesizing this intermediate from 5-bromopentanamide, its subsequent quaternization onto chloromethylated polystyrene supports, and methods for assessing the binding capacity of the resulting resin.

Chemical Context & Mechanism of Action[1][2][3][4]

The "Spacer Arm" Hypothesis in BAS Design